molecular formula C11H19IN2O B2769145 4-iodo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole CAS No. 1856019-02-7

4-iodo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole

Cat. No.: B2769145
CAS No.: 1856019-02-7
M. Wt: 322.19
InChI Key: YTEDKZOEAOCIAU-UHFFFAOYSA-N
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Description

4-iodo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an iodine atom, an isobutyl group, and a propoxymethyl group attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the iodine atom: The pyrazole ring can be iodinated using iodine or an iodine-containing reagent such as N-iodosuccinimide.

    Attachment of the isobutyl group: This can be done through alkylation reactions using isobutyl halides in the presence of a base.

    Attachment of the propoxymethyl group: This step involves the reaction of the pyrazole compound with a propoxymethylating agent, such as propoxymethyl chloride, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-iodo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Coupling reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl or styrene derivatives.

Scientific Research Applications

4-iodo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug discovery.

    Medicine: It may have potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-iodo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    4-iodo-1-isobutyl-5-methyl-1H-pyrazole: Similar structure but lacks the propoxymethyl group.

    4-iodo-1-isobutyl-5-ethyl-1H-pyrazole: Similar structure but has an ethyl group instead of a propoxymethyl group.

    4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole: Similar structure but has a methoxymethyl group instead of a propoxymethyl group.

Uniqueness

The presence of the propoxymethyl group in 4-iodo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole distinguishes it from other similar compounds. This group can influence the compound’s reactivity, solubility, and interactions with biological targets, making it unique and potentially more suitable for specific applications.

Properties

IUPAC Name

4-iodo-1-(2-methylpropyl)-5-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19IN2O/c1-4-5-15-8-11-10(12)6-13-14(11)7-9(2)3/h6,9H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEDKZOEAOCIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=C(C=NN1CC(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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